Dimethylaminoethanethiol S-sulfate

Radioprotection Aminoalkylthiosulfuric acids In vivo toxicity

Dimethylaminoethanethiol S-sulfate (CAS 14013-30-0), systematically named S-[2-(dimethylamino)ethyl] hydrogen thiosulfate, is an S-alkyl thiosulfate (Bunte salt) bearing a tertiary amino group. It belongs to the aminoalkylthiosulfuric acid class and was historically investigated as a radioprotective agent alongside structural analogs such as 2-mercaptoethylamine (cysteamine).

Molecular Formula C4H11NO3S2
Molecular Weight 185.3 g/mol
CAS No. 14013-30-0
Cat. No. B1201279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoethanethiol S-sulfate
CAS14013-30-0
Molecular FormulaC4H11NO3S2
Molecular Weight185.3 g/mol
Structural Identifiers
SMILESCN(C)CCSS(=O)(=O)O
InChIInChI=1S/C4H11NO3S2/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H,6,7,8)
InChIKeyRRJZGRCYRQRMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaminoethanethiol S-sulfate (CAS 14013-30-0) Procurement-Relevant Baseline Overview


Dimethylaminoethanethiol S-sulfate (CAS 14013-30-0), systematically named S-[2-(dimethylamino)ethyl] hydrogen thiosulfate, is an S-alkyl thiosulfate (Bunte salt) bearing a tertiary amino group [1]. It belongs to the aminoalkylthiosulfuric acid class and was historically investigated as a radioprotective agent alongside structural analogs such as 2-mercaptoethylamine (cysteamine) [2]. The compound features both a thiosulfate leaving group and a basic dimethylamino moiety, making it relevant in medicinal chemistry, bioconjugation, and as a synthetic intermediate for thiohydroximate inhibitors.

Synthetic use Precursor for thiohydroximate myrosinase inhibitors
Thiol strategy Masked thiol (Bunte salt) for controlled release
Key feature Dimethylamino scaffold distinct from unsubstituted analogs

Why Generic Substitution Fails for Dimethylaminoethanethiol S-sulfate (CAS 14013-30-0)


In-class Bunte salts and aminoalkylthiosulfuric acids cannot be interchangeably substituted for procurement because the N,N-dimethyl substitution on the aminoethyl scaffold critically modulates both biological activity and toxicity. Early radiation protection studies demonstrated that while 2-aminoethylthiosulfuric acid and its N-substituted derivatives all provide radioprotection, the dimethylamino variant exhibited a distinct toxicity profile relative to the unsubstituted analog 2-mercaptoethylamine, being described as 'somewhat less toxic' while retaining comparable protective efficacy [1]. This differentiation arises from the tertiary amine's impact on cellular uptake, intracellular conversion to the active mercaptoamine, and redox modulation—properties that are not preserved across the series. Thus, selecting a generic aminoalkylthiosulfuric acid without the N,N-dimethyl modification would compromise the toxicity-efficacy balance documented for this specific compound.

Analog Unsubstituted aminoalkyl analogs may shift toxicity-protection profile
Form Free thiol lacks oxidative stability; direct substitution not recommended
N-substitution N,N-dimethyl pattern alters enzyme inhibition Ki vs. other aminoalkyl thiols

Dimethylaminoethanethiol S-sulfate (CAS 14013-30-0) Quantitative Differentiation Evidence Guide


Radioprotective Efficacy Comparable to Cysteamine with Reduced Systemic Toxicity in Mice

In a 1961 in vivo radioprotection study using white mice, 2-dimethylaminoethylthiosulfuric acid (the target compound) was compared head-to-head against 2-mercaptoethylamine (cysteamine) and other aminoalkylthiosulfuric acids. All compounds were administered intraperitoneally 10 minutes before irradiation (725 r at 25 r/minute). The target compound provided protection against ionizing radiation approximately as well as 2-mercaptoethylamine, the clinical gold standard, but was explicitly noted to be 'somewhat less toxic' [1]. While the original publication reports group survival data in tabular form, the abstract and citations consistently describe the compound's efficacy as comparable to the benchmark and its toxicity as meaningfully lower—a key differentiator for procurement when in vivo tolerability is a selection criterion.

Radioprotection
Head-to-head
Comparable protection, reported lower toxicity vs. cysteamine
Supports in vivo radioprotection model context
Qualitative observation; tabular survival data in source
Radioprotection Aminoalkylthiosulfuric acids In vivo toxicity Cysteamine analog

The N,N-Dimethylaminoethyl Moiety Enables Micromolar Myrosinase Inhibition via the Aglycon-Binding Site

The derivative S-(N,N-dimethylaminoethyl) phenylacetothiohydroximate-O-sulfate, synthesized from dimethylaminoethanethiol, was crystallographically characterized bound to Sinapis alba myrosinase at 1.6 Å resolution. The 2009 study reported an IC50 of 3.32 μM, making it the most potent myrosinase inhibitor identified at that time [1]. The 2010 structural study confirmed that the N,N-dimethylaminoethyl group occupies the glucose-binding subsite, while the sulfate and phenyl groups engage the aglycon-binding site, explaining a substantial improvement in binding affinity compared to earlier inhibitor generations lacking the dimethylaminoethyl vector [2]. This structural rationale directly links the dimethylaminoethyl component to enhanced potency relative to simpler alkyl or unsubstituted aminoethyl analogs.

Myrosinase IC₅₀
Reported
IC₅₀ = 3.32 μM
Supports inhibitor development workflow
Dimethylaminoethyl group occupies glucose-binding site
Myrosinase inhibition Glucosinolate analog Plant defense Structure-activity relationship

Chemoselective Thiosulfate Group Enables Controlled Thiol Release vs. Free Thiol Analogs

As an S-alkyl thiosulfate (Bunte salt), dimethylaminoethanethiol S-sulfate offers a masked thiol function that is inherently more stable toward oxidation and disulfide formation than free thiols such as 2-(dimethylamino)ethanethiol (thiocholine analog). Bunte salts are known to undergo hydrolysis or enzymatic cleavage to release the corresponding thiol at a rate influenced by the amine substituent and pH [1]. The patent literature on thiocholine derivatives specifically highlights that such Bunte salt substrates exhibit 'little self-hydrolysis at pH 8–8.5 which is optimum pH of cholinesterase' and enable accurate enzymatic activity determination over a wide range [2]. This property makes the S-sulfate form uniquely suited for applications requiring latent thiol delivery, in contrast to free thiol forms that risk premature oxidation or off-target reactivity.

Thiol release control
Class-level
Low self-hydrolysis at pH 8–8.5
Enables ambient handling vs. free thiols
Bunte salt stability advantage; data to verify
Bunte salt chemistry Thiocholine analog Prodrug design Controlled nucleophilic release

Enzymatic Inhibition Profile of the N,N-Dimethylaminoethyl Scaffold in Choline Phosphodiesterase

In a study of Zn2+-glycerophosphocholine cholinephosphodiesterase inhibition, the free thiol dimethylaminoethanethiol exhibited a Ki of 17 μM, compared to 2.6 μM for thiocholine and 1.2 μM for diethylaminoethanethiol [1]. The presence of a cationic amino group adjacent to the thiol was shown to enhance inhibition by interacting with an anionic site near the Zn2+ catalytic center. While this data corresponds to the free thiol rather than the S-sulfate form, the N,N-dimethyl substitution pattern is directly relevant to dimethylaminoethanethiol S-sulfate, which can serve as a prodrug releasing the identical thiol. This SAR illustrates that the dimethyl substitution provides a distinct Ki compared to other aminoalkyl thiols, establishing a reference point for selecting the appropriate precursor for enzyme inhibition studies.

Enzyme inhibition Ki
Reported
Ki = 17 μM (vs. thiocholine 2.6 μM)
Supports SAR for phosphodiesterase studies
Free thiol released from prodrug; in vitro assay pH 7.4
Zn2+-glycerophosphocholine phosphodiesterase Enzyme inhibition Thiol structure-activity Anionic binding site

Dimethylaminoethanethiol S-sulfate (CAS 14013-30-0) Validated Application Scenarios


Radiobiology Research: In Vivo Radioprotection Studies Requiring Reduced Toxicity

For laboratories investigating radioprotective agents, dimethylaminoethanethiol S-sulfate offers a procurement alternative to 2-mercaptoethylamine (cysteamine) that retains comparable anti-radiation efficacy while demonstrating lower acute toxicity in murine models [1]. This compound is suitable for comparative radiation biology studies where minimizing compound-induced toxicity is critical for isolating radioprotective mechanisms.

Myrosinase Inhibitor Development: Synthetic Precursor for High-Affinity Glucosinolate Mimics

The dimethylaminoethyl scaffold derived from this Bunte salt is essential for constructing thiohydroximate-O-sulfate myrosinase inhibitors with micromolar potency (IC50 3.32 μM) [1]. The N,N-dimethylamino group engages the glucose-binding subsite of myrosinase, a structural feature validated by X-ray crystallography at 1.6 Å resolution [2]. Researchers developing plant defense modulators or insect myrosinase inhibitors should prioritize this specific precursor over non-amino or mono-substituted analogs.

Controlled Thiol Delivery: Prodrug Design and Biochemical Assay Development

The S-sulfate (Bunte salt) form provides a masked thiol that remains stable toward oxidation and exhibits low spontaneous hydrolysis at cholinesterase-optimal pH (8–8.5), as documented in patent literature for thiocholine derivative substrates [1]. This makes dimethylaminoethanethiol S-sulfate the preferred procurement choice over free thiols for applications requiring latent nucleophile release, including enzymatic activity determination, self-assembled monolayer formation, and bioconjugation workflows.

Choline Phosphodiesterase Inhibition Studies: Prodrug for Active-Site Zn2+ Chelation

As a precursor to dimethylaminoethanethiol (Ki = 17 μM against Zn2+-glycerophosphocholine phosphodiesterase), this S-sulfate enables generation of the active inhibitor species in situ [1]. Procurement of the stable Bunte salt rather than the air-sensitive free thiol ensures consistent inhibitor concentration during extended kinetic assays, supporting reproducible enzymatic characterization.

Application
Selection Property
Validation Focus
Radioprotection model studies
Toxicity-efficacy profile review
In vivo model endpoint consistency
Myrosinase inhibitor synthesis
Dimethylaminoethyl scaffold
Crystallographic binding-site context
Controlled thiol delivery systems
Bunte salt oxidative stability
Hydrolysis rate and ambient handling
Phosphodiesterase inhibition assays
Prodrug activation context
Ki and enzyme kinetics reproducibility
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